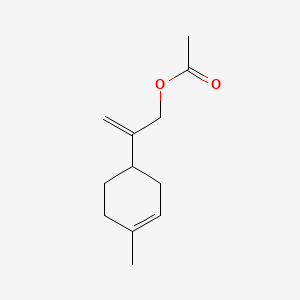
4-Methyl-beta-methylenecyclohex-3-ene-1-ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methyl-beta-methylenecyclohex-3-ene-1-ethyl acetate typically involves an esterification reaction. This process uses an appropriate alcohol and an acid anhydride as starting materials . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
4-Methyl-beta-methylenecyclohex-3-ene-1-ethyl acetate undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyl-beta-methylenecyclohex-3-ene-1-ethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-beta-methylenecyclohex-3-ene-1-ethyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-Methyl-beta-methylenecyclohex-3-ene-1-ethyl acetate can be compared with similar compounds such as:
Limonene: Both compounds share a similar structure and are used in the fragrance industry.
Citral: This compound also has a fruity odor and is used in flavorings and fragrances.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct olfactory characteristics and potential biological activities .
Properties
CAS No. |
15111-97-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,12H,2,5-8H2,1,3H3 |
InChI Key |
BCTDJPZNMXPMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



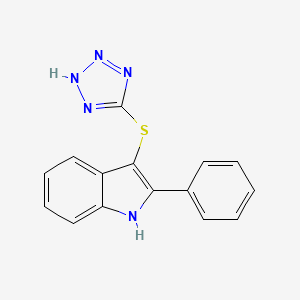

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)

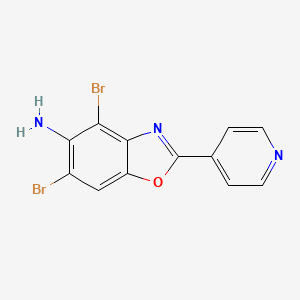
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
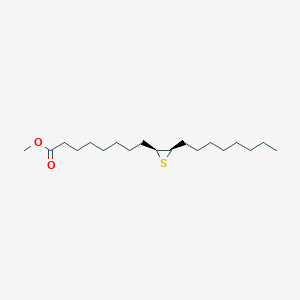
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
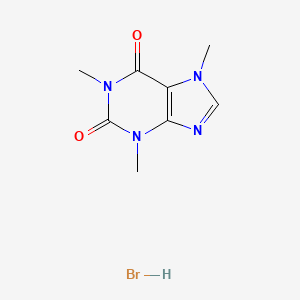

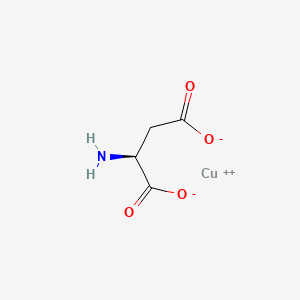
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
